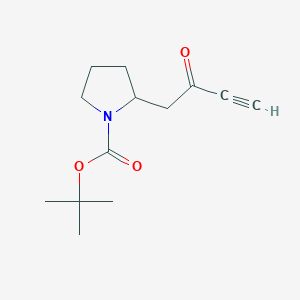

Tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(2-oxobut-3-yn-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a 2-oxobut-3-ynyl substituent. The pyrrolidine ring serves as a nitrogen-containing heterocycle, while the tert-butyl ester enhances steric protection of the amine, a common strategy in synthetic chemistry to prevent undesired side reactions during multi-step syntheses . The 2-oxobut-3-ynyl moiety introduces both a ketone and an alkyne group, making the compound a versatile intermediate for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and carbonyl-based transformations. Its structural framework aligns with derivatives used in pharmaceutical and materials science research, particularly in peptide modification and heterocyclic compound synthesis .

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

tert-butyl 2-(2-oxobut-3-ynyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H19NO3/c1-5-11(15)9-10-7-6-8-14(10)12(16)17-13(2,3)4/h1,10H,6-9H2,2-4H3 |

InChI Key |

JNSSQWLAEJDPPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate typically involves a multi-step reaction process. One common synthetic route includes the following steps :

Step 1: Reaction of N-methylmorpholine and EDCI in dichloromethane at 20°C for 2 hours.

Step 2: Addition of tetrahydrofuran and further reaction at 20°C for 2 hours.

Chemical Reactions Analysis

Tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include N-methylmorpholine, EDCI, dichloromethane, and tetrahydrofuran . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Biological Research: It is utilized in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Alkyne vs. Alkene Reactivity : The target compound’s alkyne group enables cycloaddition reactions, unlike its alkene analog (CAS 443797-19-1), which is more suited for electrophilic additions or cyclizations .

Halogen vs. Alkyne Functionality : Iodine-substituted derivatives (e.g., from ) exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the alkyne group facilitates orthogonal click chemistry .

Azide vs. Alkyne : The azide-containing analog () is complementary to the target compound, enabling bioorthogonal ligation strategies in drug discovery .

Hydrogen Bonding and Crystallography

The ketone group in the target compound participates in hydrogen bonding, influencing crystallization behavior. For instance, hydrazinecarbonyl groups () can act as both donors and acceptors, whereas the alkyne’s ketone is primarily an acceptor, limiting its role in supramolecular assembly .

Biological Activity

Tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 237.29 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological systems, along with a 2-oxobut-3-yne moiety that may enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol |

| CAS Number | 905717-01-3 |

| LogP | 1.9783 |

| H-bond Acceptors | 3 |

| H-bond Donors | 0 |

| Rotatable Bonds | 2 |

Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Specifically, derivatives of pyrrolidine have been studied for their ability to interact with neurotransmitter receptors and enzymes involved in metabolic processes.

Pharmacological Studies

- Beta-Adrenergic Receptor Agonism : Some studies suggest that pyrrolidine derivatives can act as agonists for beta-adrenergic receptors, which are crucial in regulating cardiovascular functions and metabolic processes. This could imply potential applications in treating conditions like heart failure or obesity .

- Anticancer Activity : Research has also explored the anticancer properties of similar compounds, with findings showing that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Neuroprotective Effects : There is emerging evidence that certain pyrrolidine compounds may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by inhibiting neuroinflammatory pathways .

Study on Anticancer Properties

A study published in a peer-reviewed journal examined the effects of a related compound on breast cancer cells. The results indicated significant inhibition of cell growth at micromolar concentrations, with the compound inducing apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a lead for developing new anticancer agents.

Neuroprotective Effects Analysis

Another investigation focused on the neuroprotective capabilities of pyrrolidine derivatives, including this compound. The results demonstrated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a mechanism by which they could protect against neurodegeneration.

Synthesis and Development

The synthesis of this compound has been described in literature as involving several steps, including the formation of the pyrrolidine ring and subsequent modifications to introduce the oxobutynyl group. Efficient synthetic routes are crucial for producing this compound at scale for further biological evaluation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(2-oxobut-3-yn-1-yl)pyrrolidine-1-carboxylate, and what reaction conditions are critical for optimal yield?

- Methodology : The synthesis typically involves coupling a pyrrolidine derivative with an alkyne-containing ketone. For example, tert-butyl pyrrolidine carboxylates are often functionalized via nucleophilic substitution or coupling reactions. A key step is the use of catalysts like DMAP (4-dimethylaminopyridine) and bases such as triethylamine in dichloromethane at 0–20°C to activate intermediates .

- Critical Conditions : Temperature control (e.g., maintaining 0°C during sensitive steps), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios of reagents (e.g., excess alkyne derivatives) are crucial. Column chromatography (e.g., using ethanol/chloroform mixtures) is commonly employed for purification, achieving yields up to 60% .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodology : Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is standard, as verified by retention time matching .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm regiochemistry and functional group integrity. For example, characteristic peaks for the tert-butyl group appear at ~1.4 ppm (singlet) in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Accurately measures molecular weight (e.g., calculated vs. observed mass error <5 ppm) .

Q. What storage and handling protocols ensure the stability of this compound?

- Methodology : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester or oxidation of the alkyne moiety. Use amber vials to avoid photodegradation. Safety protocols include hazard statements (e.g., H315 for skin irritation) and precautions (e.g., P210: avoid heat/open flames) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the alkyne group in downstream reactions?

- Methodology : Computational modeling (e.g., density functional theory) predicts electron density distribution, while experimental kinetic studies compare reaction rates with substituted alkynes. For example, the electron-withdrawing oxo group at position 2 enhances alkyne electrophilicity, favoring cycloaddition reactions .

- Data Contradiction : Some studies report unexpected regioselectivity in Huisgen cycloadditions, possibly due to steric hindrance from the pyrrolidine ring. This requires adjusting catalysts (e.g., Cu(I) vs. Ru(II)) to control outcomes .

Q. What strategies resolve discrepancies in reported synthetic yields for this compound?

- Case Analysis : Yields vary from 60% to 93% depending on:

- Purification Methods : Gradient elution in column chromatography (e.g., ethanol/chloroform ratios) improves separation of polar byproducts.

- Reaction Monitoring : Real-time TLC or in-situ IR spectroscopy identifies intermediate decomposition, enabling prompt adjustments .

- Recommendation : Optimize reaction time (e.g., 1–3 hours for alkyne coupling) and validate reproducibility across multiple batches.

Q. How can computational tools predict the compound’s behavior in complex reaction systems?

- Methodology : Use quantum chemical calculations (e.g., Gaussian 16) to simulate reaction pathways. For instance, transition state analysis of the alkyne-ketone coupling step reveals energy barriers, guiding solvent selection (e.g., THF vs. DMF) .

- Validation : Compare computed NMR chemical shifts with experimental data to refine computational models. Discrepancies >0.5 ppm may indicate overlooked solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.